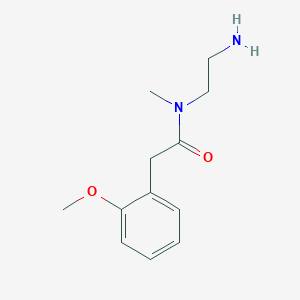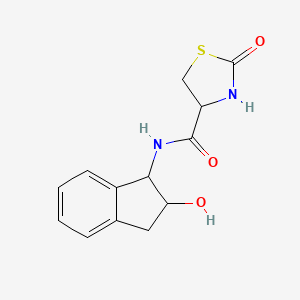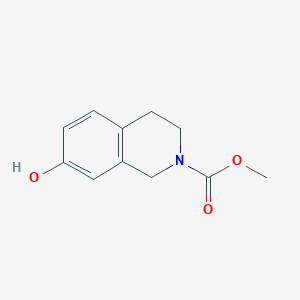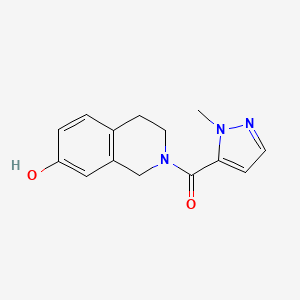![molecular formula C12H17N3O3 B7587760 2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587760.png)
2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid (PPPA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.
Mécanisme D'action
2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. By blocking COX-2 activity, 2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid reduces inflammation and pain in the affected tissues.
Biochemical and Physiological Effects
Studies have shown that 2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid can reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in the body. It also decreases the production of prostaglandins, which are known to play a role in the development of inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid in lab experiments is its high potency and selectivity towards COX-2 inhibition. This makes it an ideal candidate for studying the role of COX-2 in various disease models. However, 2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid's low solubility in water can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of 2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid has been shown to have neuroprotective effects in animal models, and further research in this area could lead to the development of new treatments for these conditions. Additionally, 2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid's anti-inflammatory properties make it a promising candidate for the treatment of inflammatory bowel disease and other gastrointestinal disorders. Further studies are needed to fully understand the potential therapeutic applications of 2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid.
In conclusion, 2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid is a promising compound with potential applications in the field of medicine. Its anti-inflammatory and analgesic properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid can be synthesized through a multi-step process involving the reaction of 3-pyrazol-1-ylpropanoic acid with pyrrolidine in the presence of a catalyst. The resulting product is then subjected to a series of purification steps to obtain 2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid in its pure form.
Applications De Recherche Scientifique
2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid has been studied extensively for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of conditions such as rheumatoid arthritis and chronic pain.
Propriétés
IUPAC Name |
2-[1-(3-pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c16-11(4-8-14-6-2-5-13-14)15-7-1-3-10(15)9-12(17)18/h2,5-6,10H,1,3-4,7-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWMKSCRTBIEFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCN2C=CC=N2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[1-(4-Propan-2-ylphenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B7587718.png)


![3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid](/img/structure/B7587744.png)
![2-[1-(2-Hydroxy-4-methoxybenzoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587759.png)
![2-[1-(2-Imidazo[1,2-a]pyridin-2-ylacetyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587771.png)
![2-[1-(3-Imidazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587778.png)
![2-pyrrolidin-2-yl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7587780.png)